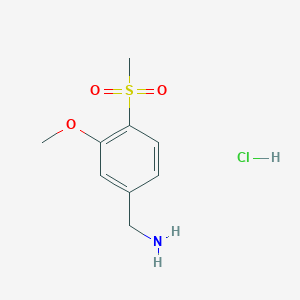

(3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride

Description

(3-Methoxy-4-methylsulfonylphenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by a phenyl ring with methoxy (-OCH₃) and methylsulfonyl (-SO₂CH₃) groups at the 3- and 4-positions, respectively. The primary amine (-CH₂NH₂) is attached to the benzene ring and forms a hydrochloride salt.

Properties

IUPAC Name |

(3-methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S.ClH/c1-13-8-5-7(6-10)3-4-9(8)14(2,11)12;/h3-5H,6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMICSWLRXYBBOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)S(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride involves several steps. The starting material is typically a substituted benzene derivative, which undergoes a series of reactions including methylation, sulfonation, and amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methanamine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, sulfide derivatives, and substituted amines. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

Medicinal Chemistry

(3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride has been explored for its potential therapeutic applications, particularly in modulating enzyme activity and interacting with biological targets. It may serve as a biochemical probe in drug development, targeting specific receptors or enzymes involved in disease pathways.

Biochemical Studies

Research indicates that this compound can influence metabolic pathways and signaling mechanisms within biological systems. Its unique structure allows it to interact with biomolecules, making it a candidate for pharmacological exploration .

Material Science

The compound is utilized in the development of new materials and chemical processes due to its chemical properties, which allow it to act as a building block for more complex molecules.

Chemical Reactions

The compound undergoes various chemical reactions, including:

- Oxidation : Methoxy group can be converted to hydroxyl.

- Reduction : Sulfonyl group can be reduced to sulfide.

- Substitution : Methanamine can participate in nucleophilic substitution reactions.

Case Study 1: Enzyme Modulation

Research has demonstrated that this compound can act as a ligand that binds to specific enzymes, modulating their activity. This interaction has implications for understanding metabolic diseases and developing targeted therapies.

Case Study 2: Anticancer Potential

Studies have investigated the anticancer properties of similar compounds, suggesting that derivatives like this compound may exhibit similar effects by influencing cell signaling pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of (3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituted Benzylamines with Sulfonyl/Sulfinyl Groups

Key Observations :

Methoxy-Substituted Phenylalkylamine Derivatives

Key Observations :

Heterocyclic and Biphenyl Methanamine Derivatives

Biological Activity

(3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. It features both methoxy and methylsulfonyl functional groups, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight : 219.71 g/mol

- Solubility : Enhanced due to the hydrochloride salt formation, improving stability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects. The specific pathways influenced depend on the target proteins involved in different cellular processes.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Compounds featuring similar sulfonyl and methoxy groups have been shown to inhibit cancer cell proliferation through mechanisms such as tubulin polymerization inhibition and apoptosis induction . Further investigations are necessary to elucidate the specific anticancer mechanisms associated with this compound.

Neuroprotective Effects

There is emerging evidence that compounds containing methoxy groups can exert neuroprotective effects. These effects are often mediated through antioxidant mechanisms and modulation of neurotransmitter systems, which could be relevant for developing treatments for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted on related compounds to identify key functional groups responsible for biological activity. The presence of both methoxy and methylsulfonyl groups was found to enhance potency in various assays, suggesting a synergistic effect that warrants further exploration .

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 10 | |

| Compound B | Anticancer | 15 | |

| Compound C | Neuroprotective | 20 |

In Vivo Studies

While direct in vivo studies on this compound are scarce, related compounds have shown promising results in animal models. For instance, administration of structurally similar agents has resulted in reduced tumor growth and improved survival rates in cancer models .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a scalable synthesis route for (3-Methoxy-4-methylsulfonylphenyl)methanamine hydrochloride?

- Methodological Answer : Prioritize retrosynthetic analysis to identify intermediates, such as 4-methylsulfonyl-3-methoxybenzaldehyde, which can undergo reductive amination with methylamine. Use Pd/C or sodium cyanoborohydride for selective reduction, ensuring minimal side reactions from the methylsulfonyl group. Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to track intermediate formation . For purification, employ recrystallization in ethanol/water mixtures to isolate the hydrochloride salt with >98% purity.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine:

- NMR : Analyze -NMR for methoxy (δ ~3.8 ppm) and methylsulfonyl (δ ~3.1 ppm) proton signals. -NMR should confirm the aromatic carbons adjacent to electron-withdrawing groups (δ 125-140 ppm).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the exact mass (calculated for CHClNOS: 259.0378). Compare with reference data from PubChem or CAS databases .

- FTIR : Identify N-H stretches (~3300 cm) and sulfonyl S=O vibrations (~1150-1300 cm).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the methylsulfonyl group or oxidation of the methoxy substituent. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use a reference inhibitor (e.g., sertraline hydrochloride ) as a positive control.

- Target Profiling : Perform kinase or receptor-binding assays (SPR or radioligand displacement) to confirm specificity. Cross-validate with computational docking studies (e.g., AutoDock Vina) to identify plausible binding modes .

- Data Normalization : Report IC values relative to internal standards and account for batch-to-batch purity differences via qNMR .

Q. What strategies optimize enantiomeric purity in derivatives of this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation. Optimize mobile phases (hexane/isopropanol with 0.1% TFA) to achieve baseline resolution.

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINAP-Ru complexes) during reductive amination steps. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

Q. How should researchers address discrepancies in solubility measurements between computational predictions and experimental data?

- Methodological Answer :

- In Silico Refinement : Use COSMO-RS or Hansen solubility parameters to adjust computational models for hydrogen-bonding capacity of the methylsulfonyl group.

- Experimental Validation : Conduct shake-flask solubility tests in DMSO/PBS mixtures (1:9 v/v) at 25°C. Use nephelometry to detect precipitation thresholds and compare with predicted LogP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.